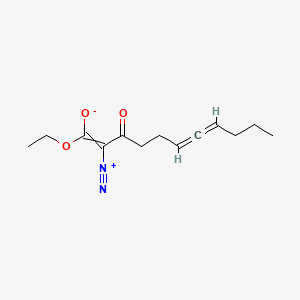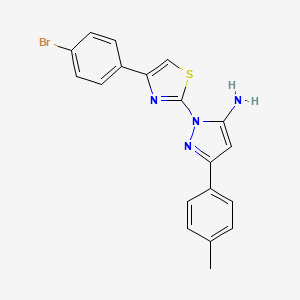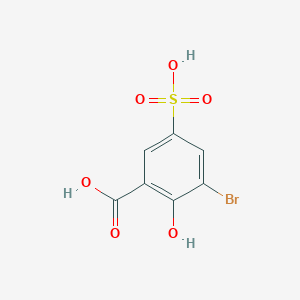
3-Bromo-2-hydroxy-5-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydroxy-5-sulfobenzoic acid is an organic compound with the molecular formula C7H5BrO6S. It is a derivative of benzoic acid, featuring bromine, hydroxyl, and sulfonic acid functional groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-sulfobenzoic acid typically involves the bromination of 2-hydroxy-5-sulfobenzoic acid. The process begins with the sulfonation of salicylic acid to produce 2-hydroxy-5-sulfobenzoic acid, which is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxy-5-sulfobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonic acid group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-hydroxy-5-sulfobenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-5-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine and hydroxyl groups can form hydrogen bonds and other interactions with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-hydroxybenzoic acid: Lacks the sulfonic acid group, affecting its solubility and reactivity.
5-Sulfosalicylic acid: Similar structure but without the bromine atom, used in different applications.
Uniqueness
3-Bromo-2-hydroxy-5-sulfobenzoic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various chemical and biological applications .
Properties
CAS No. |
50390-26-6 |
|---|---|
Molecular Formula |
C7H5BrO6S |
Molecular Weight |
297.08 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H5BrO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,(H,10,11)(H,12,13,14) |
InChI Key |
RXNWXMWFPCBEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
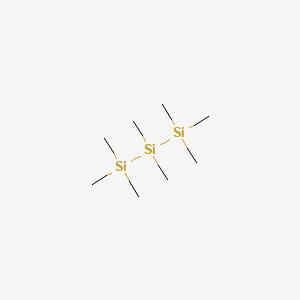

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
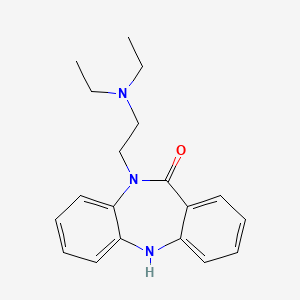

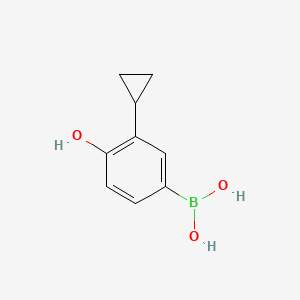
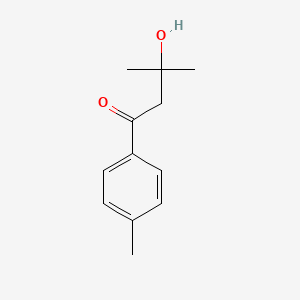
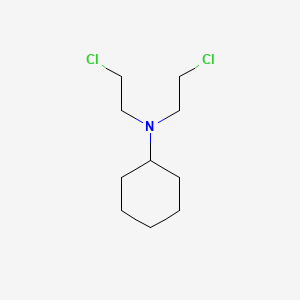

![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
